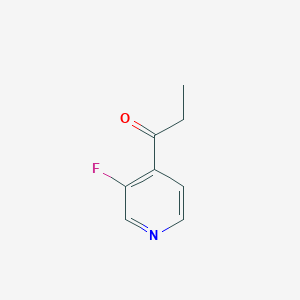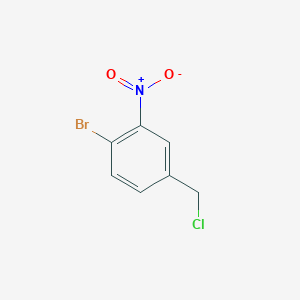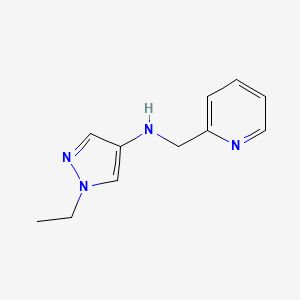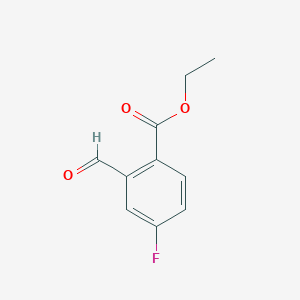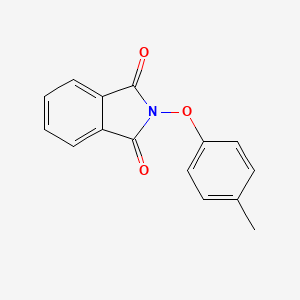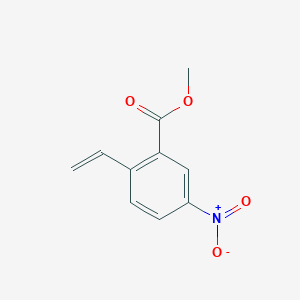
Methyl 5-nitro-2-vinylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-nitro-2-vinylbenzoate is an organic compound with the molecular formula C10H9NO4. It is characterized by a benzene ring substituted with a nitro group, a vinyl group, and a methyl ester group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Nitration of Methyl 2-vinylbenzoate: : The synthesis of methyl 5-nitro-2-vinylbenzoate typically begins with the nitration of methyl 2-vinylbenzoate) into the aromatic ring. The nitration is usually carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) at low temperatures to control the reaction rate and avoid over-nitration.
-
Esterification: : Another method involves the esterification of 5-nitro-2-vinylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. This reaction forms the methyl ester derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : Methyl 5-nitro-2-vinylbenzoate can undergo oxidation reactions, particularly at the vinyl group, leading to the formation of epoxides or aldehydes depending on the oxidizing agent used.
-
Reduction: : The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) or using chemical reductants like tin(II) chloride (SnCl2).
-
Substitution: : The compound can participate in electrophilic aromatic substitution reactions. For example, the nitro group can be replaced by other substituents through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO), osmium tetroxide (OsO), or m-chloroperbenzoic acid (m-CPBA).
Reduction: Hydrogen gas (H) with Pd/C, tin(II) chloride (SnCl), or iron powder (Fe) in acidic conditions.
Substitution: Sodium methoxide (NaOCH), sodium ethoxide (NaOEt), or other nucleophiles.
Major Products
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Methyl 5-nitro-2-vinylbenzoate is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine
The compound and its derivatives are investigated for their potential use in drug development. The nitro group can be reduced to an amino group, which is a common functional group in many drugs.
Industry
In the industrial sector, this compound is used in the production of polymers and resins. Its vinyl group allows it to participate in polymerization reactions, leading to the formation of various polymeric materials.
Wirkmechanismus
The mechanism of action of methyl 5-nitro-2-vinylbenzoate depends on its chemical reactivity. The nitro group can undergo reduction to form an amino group, which can interact with biological targets such as enzymes and receptors. The vinyl group can participate in polymerization reactions, forming cross-linked networks in polymeric materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-nitrobenzoate: Similar structure but lacks the vinyl group.
Methyl 4-nitrobenzoate: Similar structure but the nitro group is in the para position.
Methyl 3-nitrobenzoate: Similar structure but the nitro group is in the meta position.
Uniqueness
Methyl 5-nitro-2-vinylbenzoate is unique due to the presence of both a nitro group and a vinyl group on the benzene ring. This combination of functional groups provides distinct reactivity patterns and makes it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
439937-53-8 |
|---|---|
Molekularformel |
C10H9NO4 |
Molekulargewicht |
207.18 g/mol |
IUPAC-Name |
methyl 2-ethenyl-5-nitrobenzoate |
InChI |
InChI=1S/C10H9NO4/c1-3-7-4-5-8(11(13)14)6-9(7)10(12)15-2/h3-6H,1H2,2H3 |
InChI-Schlüssel |
NKFURLAGJJHFGT-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



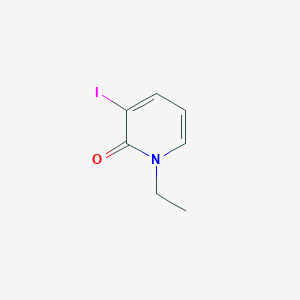
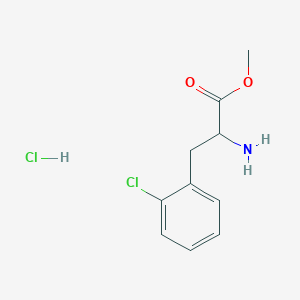

![6-Fluoro-3-azabicyclo[3.1.1]heptane](/img/structure/B13016514.png)
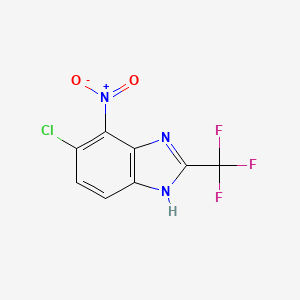
![Ethyl 5-bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate](/img/structure/B13016522.png)
